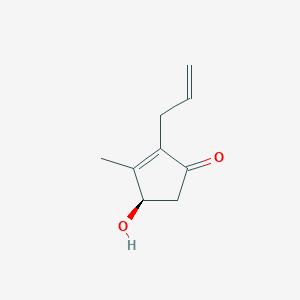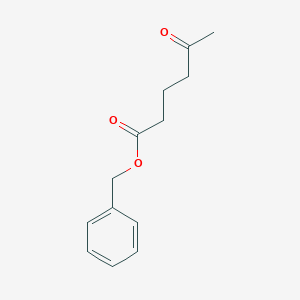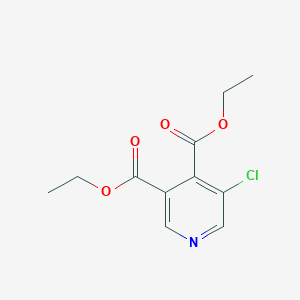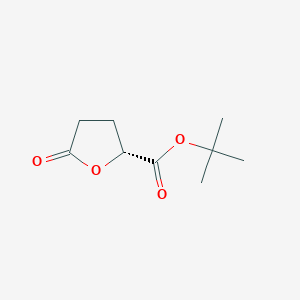
Tert-butyl (2R)-5-oxooxolane-2-carboxylate
Descripción general
Descripción
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a tetrahydrofuran ring, which is further substituted with a carboxylate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of ®-5-oxotetrahydrofuran-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate can be achieved using flow microreactor systems. This method offers several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ester group under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For example, it can inhibit calmodulin, a protein that mediates the control of various enzymes and ion channels through calcium-binding .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl alcohol: A simple tertiary alcohol with similar reactivity patterns.
tert-Butyl hydroperoxide: An organic peroxide used in oxidation reactions.
tert-Butyl chloride: An alkylating agent used in Friedel-Crafts reactions.
Uniqueness
tert-Butyl ®-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of a tert-butyl group and a tetrahydrofuran ring, which imparts distinct reactivity and stability compared to other tert-butyl derivatives. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
tert-butyl (2R)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
YLXNLHFGLNCGEK-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1CCC(=O)O1 |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC(=O)O1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[methyl(2-methyl-4-quinazolinyl)amino]-](/img/structure/B8583333.png)
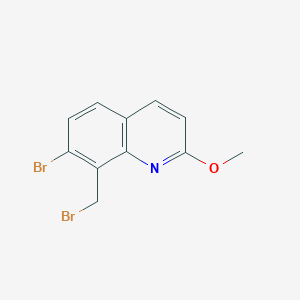
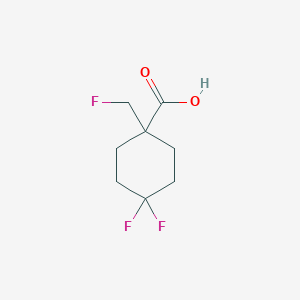
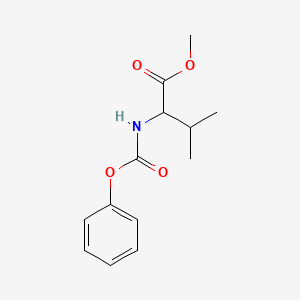
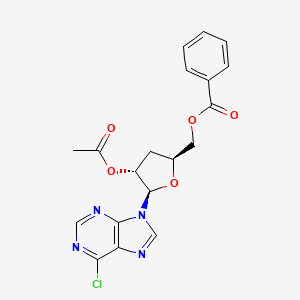
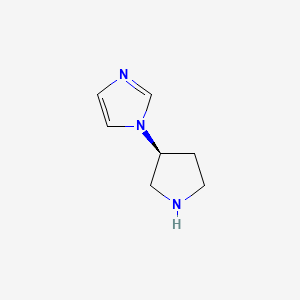
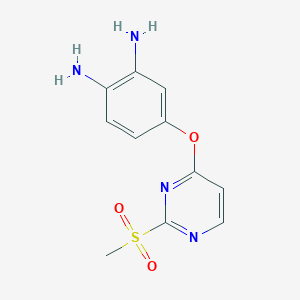
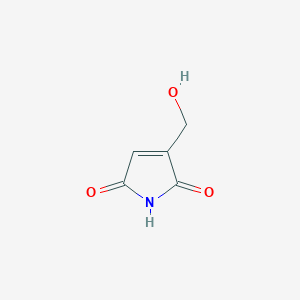
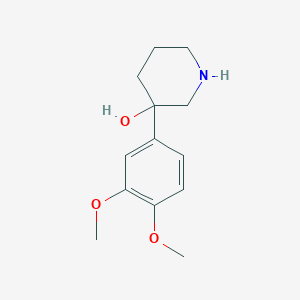
![1-methyl-2,3-dihydro-1H-pyrazolo[1,5-a]imidazol-7-amine](/img/structure/B8583407.png)
